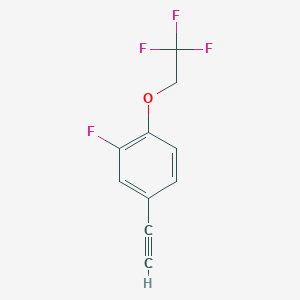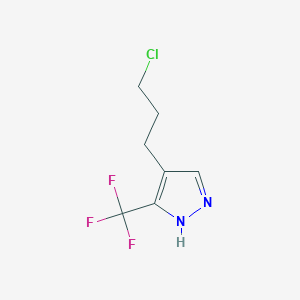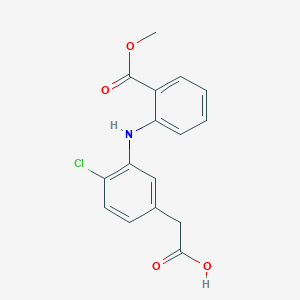
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxycarbonyl group, and an amino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the coupling of a chloro-substituted phenylboronic acid with a methoxycarbonyl-substituted phenylamine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methoxycarbonyl group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group and phenyl ring but lacks the chloro and amino substitutions.
Phenylboronic acid: Similar boronic acid structure but without the methoxycarbonyl and chloro substitutions.
Uniqueness
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxycarbonyl groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H14ClNO4 |
|---|---|
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
2-[4-chloro-3-(2-methoxycarbonylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-22-16(21)11-4-2-3-5-13(11)18-14-8-10(9-15(19)20)6-7-12(14)17/h2-8,18H,9H2,1H3,(H,19,20) |
Clé InChI |
VBFVRRYCQPTAPL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



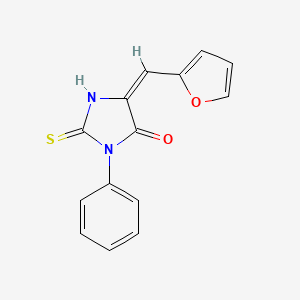
![1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)

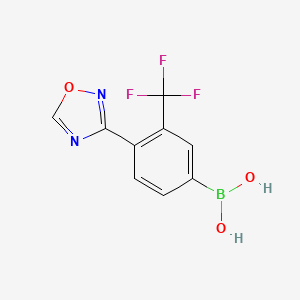
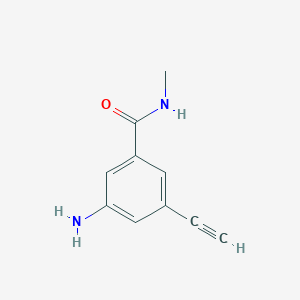
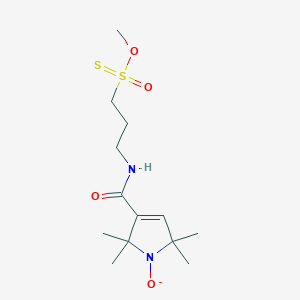
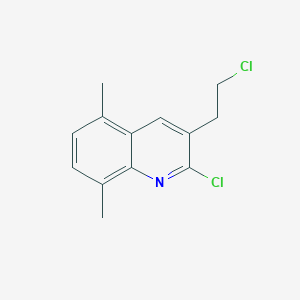
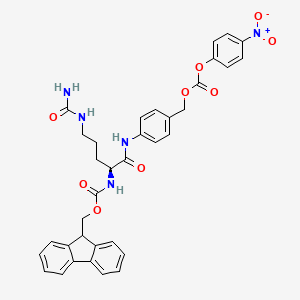
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
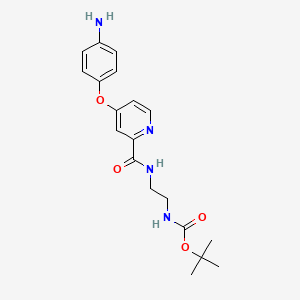
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
